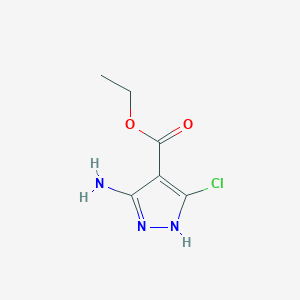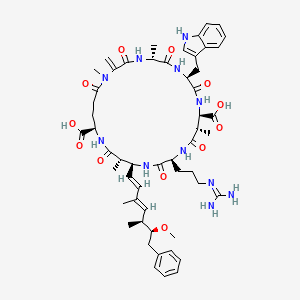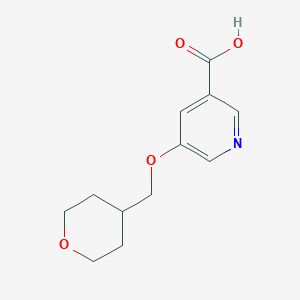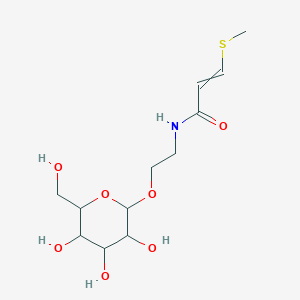
4-Bromo-2-(naphthalen-1-yl)thiazole
Descripción general
Descripción
“4-Bromo-2-(naphthalen-1-yl)thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(naphthalen-1-yl)thiazole” consists of a thiazole ring with a bromine atom at the 4th position and a naphthalene ring at the 2nd position . The InChI code for this compound is1S/C13H8BrNS/c14-12-8-16-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(naphthalen-1-yl)thiazole” include a molecular weight of 290.18 . The compound is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in various synthetic processes, such as the preparation of 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole, demonstrating its versatility in chemical synthesis (Ai, 2008).
Biological Evaluation
- Research has explored its potential as an anti-inflammatory agent. A series of derivatives were synthesized for this purpose, showcasing its application in medicinal chemistry (Thabet et al., 2011).
Suzuki Cross-Coupling Reactions
- It has been used in Suzuki cross-coupling reactions, an essential method in organic chemistry for creating carbon-carbon bonds (Wang Yao-ling, 2009).
Antimicrobial and Anti-Proliferative Activities
- Compounds derived from 4-Bromo-2-(naphthalen-1-yl)thiazole have been studied for their antimicrobial and anti-proliferative properties, indicating its application in developing new therapeutics (Mansour et al., 2020).
Antihyperglycemic Activity
- Derivatives of this compound have been synthesized and evaluated for their antihyperglycemic activity, highlighting its potential in diabetes research (Imran et al., 2009).
Natural Product Isolation
- It has been isolated as part of natural products like Karamomycins from Nonomuraea endophytica, showing its occurrence in nature and potential for drug discovery (Shaaban et al., 2019).
Antibacterial and Anticancer Screening
- Naphthalenyl-Thiazole derivatives have been synthesized and screened for their anticancer and antibacterial potential, suggesting its importance in addressing various diseases (Walunj et al., 2021).
Anticonvulsant Activity
- Its derivatives have been evaluated for anticonvulsant activity, opening avenues in neuropharmacology (Ghareb et al., 2017).
Safety and Hazards
Direcciones Futuras
The future directions for “4-Bromo-2-(naphthalen-1-yl)thiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiazoles , this compound could be a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing molecules may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
4-bromo-2-naphthalen-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-12-8-16-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYGYRMMECEBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287842 | |
| Record name | Thiazole, 4-bromo-2-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415562-89-8 | |
| Record name | Thiazole, 4-bromo-2-(1-naphthalenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-bromo-2-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)



![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)


![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)



![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)

